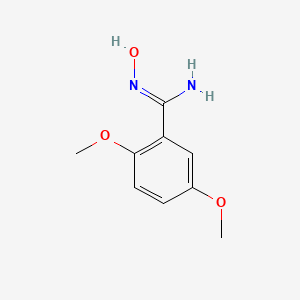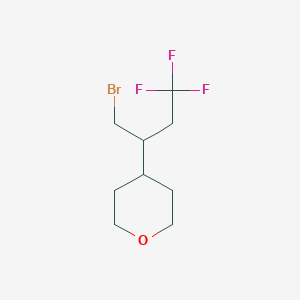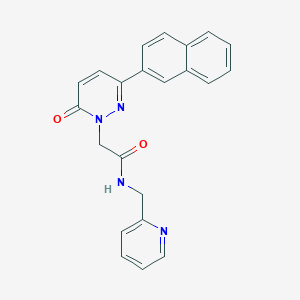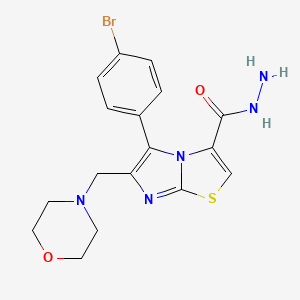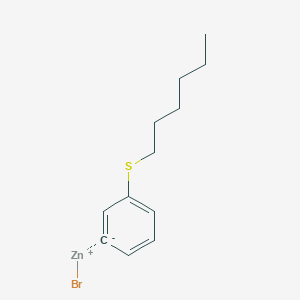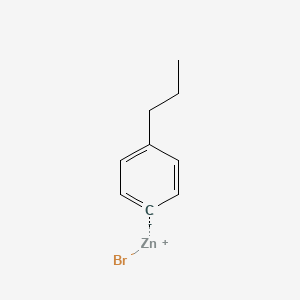
4-n-PropylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-n-PropylphenylZinc bromide is an organozinc compound that is widely used in organic synthesis. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility. It is often employed as a reagent in various chemical reactions, including cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-n-PropylphenylZinc bromide can be synthesized through the reaction of 4-n-Propylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a nickel or palladium complex, to facilitate the formation of the organozinc compound. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-n-PropylphenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used under mild conditions
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: Hydrocarbons
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
4-n-PropylphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science .
Mecanismo De Acción
The mechanism of action of 4-n-PropylphenylZinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations depending on the reaction conditions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved in these reactions include the activation of palladium or nickel catalysts, which facilitate the transfer of the organozinc moiety to the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 4-n-ButylphenylZinc bromide
- 4-n-PentylphenylZinc bromide
- 4-n-HexylphenylZinc bromide
Comparison
Compared to similar compounds, 4-n-PropylphenylZinc bromide offers a unique balance of reactivity and stability. Its propyl group provides a moderate steric hindrance, making it less reactive than shorter-chain analogs like 4-n-MethylphenylZinc bromide but more reactive than longer-chain analogs like 4-n-HexylphenylZinc bromide. This makes it particularly useful in reactions where controlled reactivity is desired .
Propiedades
Fórmula molecular |
C9H11BrZn |
|---|---|
Peso molecular |
264.5 g/mol |
Nombre IUPAC |
bromozinc(1+);propylbenzene |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h4-5,7-8H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
PKVFVUIHUGKXDF-UHFFFAOYSA-M |
SMILES canónico |
CCCC1=CC=[C-]C=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)
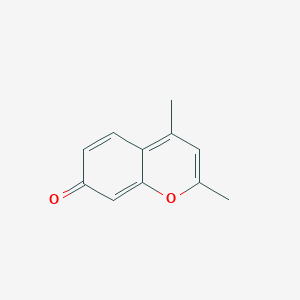
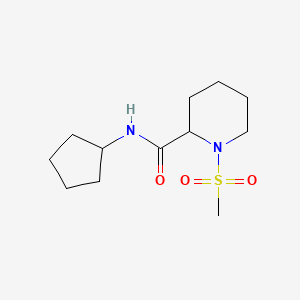
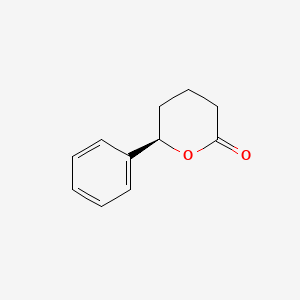
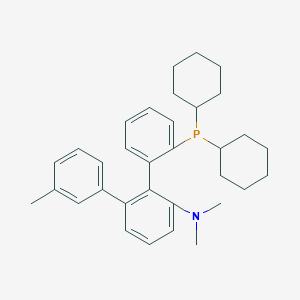
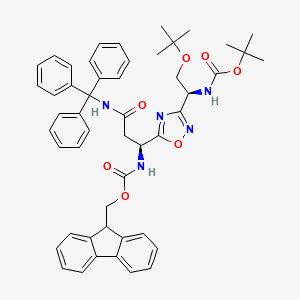
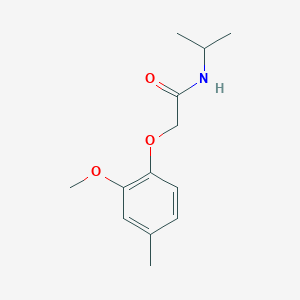
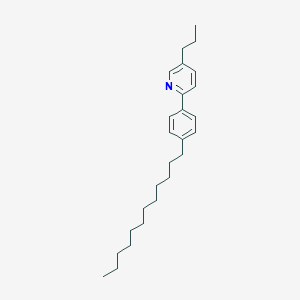
![Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)
